molecular formula C11H14N2O3 B2758850 3-[(Phenylcarbamoyl)amino]butanoic acid CAS No. 6497-10-5

3-[(Phenylcarbamoyl)amino]butanoic acid

Cat. No.: B2758850
CAS No.: 6497-10-5
M. Wt: 222.244
InChI Key: ALSCTJBRKVCRAF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Phenylcarbamoyl)amino]butanoic acid typically involves the reaction of 3-aminobutanoic acid with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-aminobutanoic acid+phenyl isocyanate3-[(Phenylcarbamoyl)amino]butanoic acid\text{3-aminobutanoic acid} + \text{phenyl isocyanate} \rightarrow \text{this compound} 3-aminobutanoic acid+phenyl isocyanate→3-[(Phenylcarbamoyl)amino]butanoic acid

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(Phenylcarbamoyl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-[(Phenylcarbamoyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including antimicrobial activity and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Phenylcarbamoyl)amino]butanoic acid is unique due to its combination of an amino group, a carboxylic acid group, and a phenylcarbamoyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Properties

IUPAC Name

3-(phenylcarbamoylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(7-10(14)15)12-11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSCTJBRKVCRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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